molecular formula C12H10ClNO3 B13694773 3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13694773
M. Wt: 251.66 g/mol
InChI Key: FQRUJFLXYJTIKQ-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chloro-2-methylphenyl group at the 3-position and a methyl group at the 5-position, with a carboxylic acid moiety at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

3-(4-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10ClNO3/c1-6-5-8(13)3-4-9(6)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)

InChI Key

FQRUJFLXYJTIKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Substitution Reactions: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products

    Oxidation Products: Oxides and ketones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key References
3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid 4-Cl, 2-Me (phenyl); 5-Me (isoxazole) 265.68 Not reported -
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 23598-72-3) 2-Cl (phenyl); 5-Me (isoxazole) 251.67 Not reported
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl,6-Cl (phenyl); 5-Me (isoxazole) 286.11 221–222
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 4-F (phenyl); 5-Me (isoxazole) 235.21 Not reported
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl,6-F (phenyl); 5-Me (isoxazole) 269.66 Not reported
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 4-Br (phenyl); 5-Me (isoxazole) 282.09 Not reported

Key Observations:

Substituent Effects on Lipophilicity: The dichloro derivative (2,6-Cl) exhibits higher molecular weight (286.11 g/mol) and melting point (221–222°C) compared to mono-halogenated analogs, suggesting enhanced crystallinity due to increased symmetry and intermolecular halogen interactions . Fluorine substitution (4-F) reduces molecular weight (235.21 g/mol) and may improve metabolic stability compared to chlorine analogs .

Synthetic Routes :

  • Most analogs are synthesized via coupling reactions between the isoxazole-carboxylic acid and amines using activators like HBTU or EDCI. For example:
  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid reacts with 6-aminoflavone (HBTU/DIPEA) to yield SI51 (36% yield) .
  • 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid uses EDCI/DMAP for amide bond formation, highlighting reagent versatility .

Biological Relevance: Derivatives of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid show high synthetic yields (87–93%) in acylhydrazone derivatives, indicating robustness for medicinal chemistry applications .

Electronic and Steric Considerations

  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance π-π stacking interactions in receptor binding but increase metabolic susceptibility .
  • Methyl Group Influence : The 5-methyl group on the isoxazole ring likely enhances steric hindrance, affecting binding pocket accessibility in biological targets.

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